2,4-Dichloro-1-(3-chloropropyl)benzene
Overview
Description
2,4-Dichloro-1-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H9Cl3 It is a chlorinated aromatic hydrocarbon, which means it contains a benzene ring substituted with chlorine atoms and a chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(3-chloropropyl)benzene typically involves the chlorination of 1-(3-chloropropyl)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(3-chloropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The chloropropyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction: Products include less chlorinated benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-(3-chloropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-(3-chloropropyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with cellular components, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: A chlorinated benzene with chlorine atoms at the 1 and 3 positions.
1,4-Dichlorobenzene: A chlorinated benzene with chlorine atoms at the 1 and 4 positions.
2,4-Dichlorotoluene: A similar compound with a methyl group instead of a chloropropyl group.
Uniqueness
2,4-Dichloro-1-(3-chloropropyl)benzene is unique due to the presence of both chlorine atoms and a chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2,4-dichloro-1-(3-chloropropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGIJLLWCLDNJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993344 | |
Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72506-10-6 | |
Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72506-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072506106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1-(3-chloropropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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